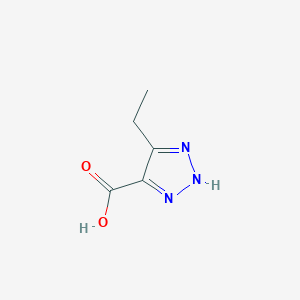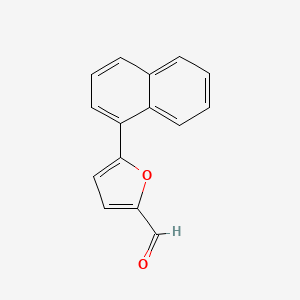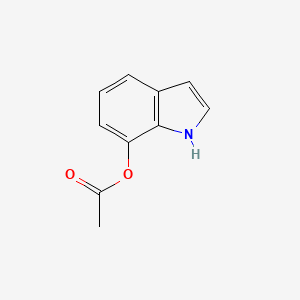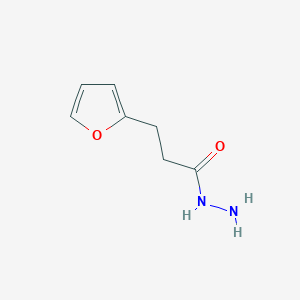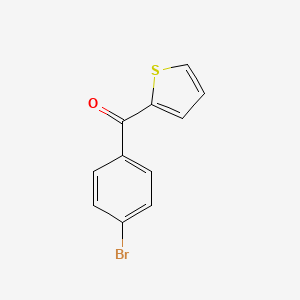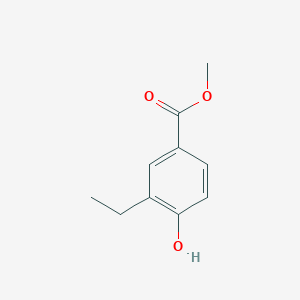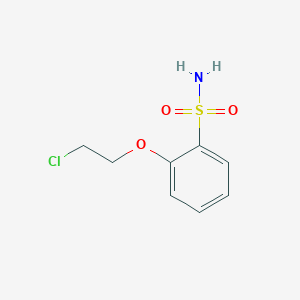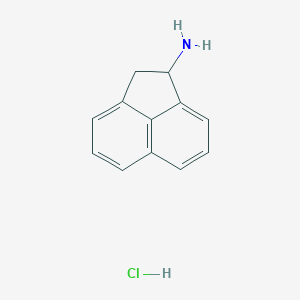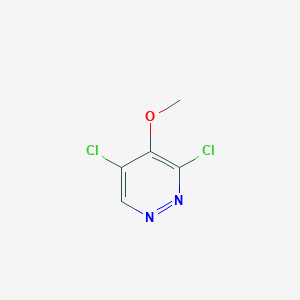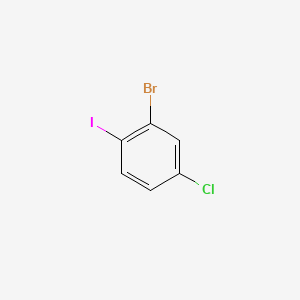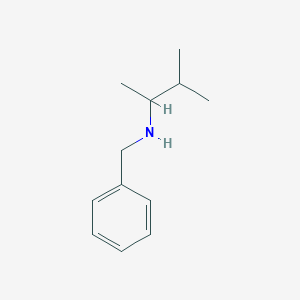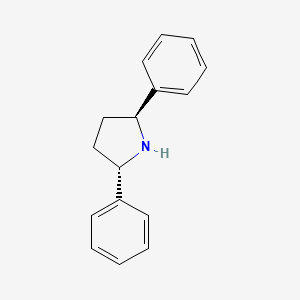
(2S,5S)-2,5-二苯基吡咯烷
描述
(2S,5S)-2,5-diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring
科学研究应用
Chemistry
In chemistry, (2S,5S)-2,5-diphenylpyrrolidine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature allows it to interact selectively with enzymes and receptors, making it a useful tool in studying stereochemistry-related biological processes.
Medicine
In medicine, (2S,5S)-2,5-diphenylpyrrolidine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of chiral drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-diphenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of 2,5-diphenylpyrrole using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of (2S,5S)-2,5-diphenylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2S,5S)-2,5-diphenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
作用机制
The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (2R,5R)-2,5-diphenylpyrrolidine
- (2S,5S)-2,5-diphenylpyrrole
- (2S,5S)-2,5-diphenylpiperidine
Uniqueness
(2S,5S)-2,5-diphenylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Compared to its diastereomers and structural analogs, this compound exhibits different reactivity and selectivity in various chemical and biological processes
属性
IUPAC Name |
(2S,5S)-2,5-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455844 | |
| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295328-85-7 | |
| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2S,5S)-2,5-Diphenylpyrrolidine function as a chiral catalyst?
A1: (2S,5S)-2,5-Diphenylpyrrolidine can act as a chiral catalyst in reactions such as the Michael addition of aldehydes to vinyl ketones []. Its ability to activate either the aldehyde or the enone, coupled with its inherent chirality, allows for enantioselective control over the reaction, leading to the formation of optically active products.
Q2: What is an example of a reaction where (2S,5S)-2,5-Diphenylpyrrolidine shows high diastereoselectivity?
A2: In the asymmetric bromoazidation of chiral α,β-unsaturated carboxylic acid derivatives, using (2S,5S)-2,5-Diphenylpyrrolidine as a chiral auxiliary resulted in diastereoselectivity greater than 95:5 [, ]. This demonstrates its effectiveness in controlling the stereochemical outcome of reactions.
Q3: Are there alternative chiral auxiliaries or catalysts for reactions where (2S,5S)-2,5-Diphenylpyrrolidine is used?
A3: Yes, other chiral auxiliaries like Oppolzer's bornane sultam can be employed in similar reactions [, ]. The choice of auxiliary depends on the desired stereoselectivity and compatibility with the specific reaction conditions. For instance, in the bromoazidation reaction, Oppolzer's bornane sultam provided moderate to good diastereoselectivity, while (2S,5S)-2,5-Diphenylpyrrolidine resulted in higher diastereoselectivity [, ].
Q4: What are the advantages of using (2S,5S)-2,5-Diphenylpyrrolidine in asymmetric synthesis compared to other methods?
A4: (2S,5S)-2,5-Diphenylpyrrolidine offers several benefits:
Q5: How is (2S,5S)-2,5-Diphenylpyrrolidine synthesized?
A5: (2S,5S)-2,5-Diphenylpyrrolidine can be synthesized via the asymmetric reduction of 1,4-diphenylbutane-1,4-dione followed by a series of transformations to obtain the desired pyrrolidine derivative []. Enantioselective preparation methods for this compound and related diarylamines are also available [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


